molecular formula C15H19NO4 B000091 Convolidine CAS No. 63911-32-0

Convolidine

Cat. No.: B000091
CAS No.: 63911-32-0
M. Wt: 277.31 g/mol
InChI Key: GWWGRYGNRKFSSX-FOSCPWQOSA-N
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Description

[(1R,5S)-8-azabicyclo[321]octan-3-yl] 4-hydroxy-3-methoxybenzoate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions. The final esterification step involves reacting the bicyclic amine with 4-hydroxy-3-methoxybenzoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure allows it to fit into specific biological targets, making it useful for drug discovery and development.

Medicine

In medicine, [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate has potential therapeutic applications. It can be used to develop new drugs for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the bicyclic core.

    Amides: Compounds with amide groups share some structural similarities but differ in their functional groups and reactivity.

Uniqueness

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate is unique due to its bicyclic structure and ester functional group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63911-32-0

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12?

InChI Key

GWWGRYGNRKFSSX-FOSCPWQOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O

SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O

Synonyms

8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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